molecular formula C26H22N2O2S B2562962 2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide CAS No. 1286711-32-7

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2562962
CAS No.: 1286711-32-7
M. Wt: 426.53
InChI Key: RJPNHJDQEQVURK-UHFFFAOYSA-N
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Description

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide is a synthetic small molecule featuring a thiophene-3-carboxamide core, a scaffold recognized in medicinal chemistry research for its potential to interact with key biological targets. While the specific biological profile of this compound is yet to be fully characterized, its molecular structure is related to other thiophene-3-carboxamide derivatives that have been investigated as inhibitors of protein kinases and other enzymes involved in disease pathways. For instance, analogous compounds have been explored as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a primary target in anti-angiogenesis research for cancer therapy . Other thiophene-carboxamide derivatives have been identified as inhibitors of HSET (KIFC1), a mitotic kinesin protein, which presents a promising strategy for targeting cancers with amplified centrosomes . Researchers may find this compound valuable for probing similar biological systems. Its structure suggests potential application in high-throughput screening, structure-activity relationship (SAR) studies, and as a starting point for the development of novel therapeutic agents in oncology. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(3,3-diphenylpropanoylamino)-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c27-25(30)22-16-23(20-14-8-3-9-15-20)31-26(22)28-24(29)17-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16,21H,17H2,(H2,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNHJDQEQVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3,3-diphenylpropanoyl chloride with thiophene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine .

Scientific Research Applications

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural Implications :

  • In contrast, the cyano-acrylamido moiety in the analog may confer electron-withdrawing effects, influencing reactivity and binding to enzymatic targets (e.g., cyclooxygenase in anti-inflammatory pathways) .
  • The ethyl carboxylate in the analog versus carboxamide in the target compound affects polarity: esters are more lipophilic than carboxamides, which could alter pharmacokinetic profiles.

Pharmacological Activity Comparison

Antioxidant Activity

The analog ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate demonstrated moderate in vitro antioxidant activity in DPPH and nitric oxide scavenging assays, with IC₅₀ values ranging from 28.4–42.6 µM . This activity was attributed to the electron-deficient acrylamido group, which may stabilize free radicals.

Anti-Inflammatory Activity

The analog exhibited in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, showing 68–72% inhibition at 100 mg/kg, comparable to diclofenac . The thiophene core and acrylamido substituent likely interact with inflammatory mediators like prostaglandins.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog Compound
Molecular Weight ~457.5 g/mol (estimated) ~380–420 g/mol (varies with substitution)
LogP High (predicted >4.0 due to diphenyl groups) Moderate (estimated ~3.5 due to ester and cyano groups)
Solubility Likely low in aqueous media Higher than target compound (ester improves solubility)
Metabolic Stability Amide group resists hydrolysis Ester group prone to enzymatic cleavage

Key Observations :

  • The target compound’s high lipophilicity may favor blood-brain barrier penetration but complicate formulation.
  • The analog’s ester group offers better solubility but reduced metabolic stability compared to the carboxamide.

Biological Activity

2-(3,3-Diphenylpropanamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound notable for its unique structure, which includes a thiophene ring substituted with phenyl and carboxamide groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anticancer agent and antimicrobial agent.

Chemical Structure and Properties

  • IUPAC Name : 2-(3,3-diphenylpropanoylamino)-5-phenylthiophene-3-carboxamide
  • Molecular Formula : C26H22N2O2S
  • Molecular Weight : 426.534 g/mol

The compound's synthesis typically involves multiple organic reactions, including the reaction of 3,3-diphenylpropanoyl chloride with thiophene derivatives under controlled conditions, often utilizing bases like triethylamine to facilitate amide bond formation.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, a study evaluating various derivatives showed that this compound exhibited significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) cells. The observed IC50 values were 4.47 µg/mL for A549, 4.68 µg/mL for MDA-MB-231, and 5.50 µg/mL for PC3 cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains by interfering with their metabolic pathways. This mechanism could involve binding to specific enzymes or receptors critical for bacterial survival.

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity through direct interaction with molecular targets. This modulation can lead to altered metabolic processes within cells, particularly in cancerous or pathogenic cells.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
3,3-DiphenylpropylamineStructureSimilar structural features; different functional groups
ASTX660StructureNon-peptidomimetic antagonist with potential anticancer properties
α,ω-Diacyl-Substituted PolyaminesStructureCompounds with antimicrobial properties

This compound stands out due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to these related compounds.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the effectiveness against human cancer cell lines.
    • Results : The compound demonstrated significant inhibition of cell proliferation with varying IC50 values across different cell lines.
  • Study on Antimicrobial Effects :
    • Objective : Assess antimicrobial activity against common bacterial strains.
    • Results : Showed effective inhibition of bacterial growth, suggesting potential as a therapeutic agent for infections.

These findings indicate that this compound may serve as a lead compound for developing new therapeutic agents targeting both cancer and microbial infections.

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